molecular formula C17H19N5O2S2 B2936218 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207003-60-8

2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2936218
CAS No.: 1207003-60-8
M. Wt: 389.49
InChI Key: AGKIOCKMNLNLFI-UHFFFAOYSA-N
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Description

2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H19N5O2S2 and its molecular weight is 389.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Assessment

Research into heterocycles incorporating a thiadiazole moiety has led to the synthesis of various derivatives, highlighting the compound's utility in generating innovative molecules with potential insecticidal properties against agricultural pests such as the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This application is critical for developing new pesticides that can help increase agricultural productivity and manage pest resistance.

Glutaminase Inhibition for Cancer Therapy

Compounds structurally related to 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, have been explored as glutaminase inhibitors. Such inhibitors are evaluated for their potential in cancer therapy by attenuating the growth of tumor cells, demonstrating the compound's relevance in medicinal chemistry and oncology research (Shukla et al., 2012).

Antimicrobial and Antifungal Activities

Derivatives of thiadiazole and imidazole have shown significant antimicrobial and antifungal activities. The synthesis of imino-4-methoxyphenol thiazole-derived Schiff base ligands, for instance, has led to compounds tested for their antibacterial and antifungal effects, underscoring the potential use of this compound in developing new antimicrobial agents (Vinusha et al., 2015).

Coordination Complexes and Antioxidant Activity

The study of coordination complexes involving pyrazole-acetamide derivatives, including those related to thiadiazole structures, illustrates the compound's role in forming complexes with potential antioxidant activities. Such research not only contributes to the field of coordination chemistry but also opens up possibilities for developing antioxidants with therapeutic applications (Chkirate et al., 2019).

Adenosine A3 Receptor Antagonism

Thiazole and thiadiazole derivatives have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors, showcasing the potential for drug discovery efforts targeting various physiological disorders mediated by adenosine receptors (Jung et al., 2004).

Properties

IUPAC Name

2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S2/c1-4-22-14(12-5-7-13(24-3)8-6-12)9-18-17(22)25-10-15(23)19-16-21-20-11(2)26-16/h5-9H,4,10H2,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKIOCKMNLNLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC2=NN=C(S2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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